molecular formula C12H17ClN2 B1474878 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine CAS No. 1692488-18-8

1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

Cat. No.: B1474878
CAS No.: 1692488-18-8
M. Wt: 224.73 g/mol
InChI Key: JYCYNOCVMMPQDZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in pharmaceuticals, known to contribute favorably to a molecule's properties by increasing three-dimensional coverage and allowing for efficient exploration of the pharmacophore space . Its saturated nature and non-planarity can enhance solubility and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to flat aromatic systems . This specific molecule contains a 3-amine functional group on the pyrrolidine ring, which can serve as a key synthetic handle for further derivatization. The 2-chloro-4-methylbenzyl substituent suggests potential for target interaction and modulation. Researchers may find this compound valuable as a building block for developing novel bioactive molecules. As with all such compounds, it is essential for researchers to determine the suitability of this material for their specific experimental purposes. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-2-3-10(12(13)6-9)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCYNOCVMMPQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, identified by its CAS number 1692488-18-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

This structure indicates the presence of a pyrrolidine ring substituted with a chloro-methylbenzyl group. The unique arrangement of atoms suggests potential interactions with various biological macromolecules.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors and enzymes due to its structural features. Pyrrolidine derivatives are known to exhibit diverse biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives can exhibit antimicrobial properties. For instance, related compounds have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens.

Anticancer Properties

Pyrrolidine derivatives have also been investigated for their anticancer effects. For example, compounds within this class have shown cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cells . Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

Compound Target Activity Reference
Pyrrolidine Derivative AS. aureusMIC = 3.12 μg/mL
Pyrrolidine Derivative BMCF-7 CellsInduces Apoptosis
Pyrrolidine Derivative CCEM CellsCytotoxicity Assay

These studies highlight the promising biological activities associated with pyrrolidine derivatives and suggest that this compound may possess similar properties.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine exhibits significant pharmacological properties that make it a candidate for drug development. Its structural features suggest potential activity as an antagonist or inhibitor in various biological pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, a study on similar pyrrolidine derivatives demonstrated their effectiveness against colon cancer cell lines, suggesting that this compound could potentially be developed into an anticancer agent . The compound's ability to inhibit tumor growth was evaluated using in vitro assays, showing promising results in terms of cell viability reduction.

Organic Synthesis Applications

Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow for further chemical modifications, enabling the synthesis of novel compounds with tailored properties.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)Notes
Alkylation80°C, 24h75Effective for introducing alkyl groups
ReductionNaBH4 in ethanol85High yield for amine formation
AcylationAcetic anhydride, reflux70Useful for forming amides

In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound against various pathogens. These studies focus on its antibacterial and antifungal properties, which are critical for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of pyrrolidine derivatives found that certain modifications led to enhanced efficacy against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics. The results indicated that this compound could be effective against resistant strains, warranting further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine
  • Structure : Replaces the methyl group with fluorine at the 4th position.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and alters electronic effects compared to methyl. This substitution may reduce lipophilicity (lower logP) but improve bioavailability .
(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride
  • Stereochemistry (S-configuration) may enhance selectivity for chiral targets .
1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs
  • Structure : Contains a bromine (4th position) and pyrrolidin-1-yl group (2nd position).
  • Biological Activity : Exhibits antibacterial activity against Bacillus and E. coli, suggesting halogen and amine substitutions are critical for microbial targeting .

Core Scaffold Modifications

1-(4-Chloropyrimidin-2-yl)piperidin-3-amine
  • Structure : Replaces benzyl with a pyrimidinyl group and pyrrolidine with piperidine.
  • Pyrimidine introduces hydrogen-bonding capacity .
(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
  • Structure : Complex heterocyclic core with a sulfanyl-pyrrolopyrimidine moiety.
  • Biological Activity : Likely targets kinase pathways due to the pyrimidine scaffold and chloro substituent .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) H-Bond Donors H-Bond Acceptors Lipinski Compliance Biological Activity
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine ~238.7 ~2.5 1 2 Yes Not reported
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine ~242.6 ~2.1 1 2 Yes Not reported
(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine ~243.2 ~2.3 1 2 Yes Not reported
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine ~253.7 ~1.8 1 4 Yes Kinase inhibition (assumed)
Antibacterial analogs () ~300–350 ~3.0–4.0 1–2 4–5 Marginal Antibacterial

Key Observations :

  • The target compound’s moderate logP (~2.5) balances solubility and membrane permeability.
  • Larger analogs (e.g., ) with higher molecular weights (>300 g/mol) may face bioavailability challenges despite antibacterial efficacy.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine generally involves the following key steps:

  • Formation of the 2-chloro-4-methylbenzyl intermediate or related chlorinated aromatic precursors.
  • Introduction of the pyrrolidine ring substituted at the 3-position with an amine.
  • Coupling or alkylation to attach the 2-chloro-4-methylbenzyl group to the pyrrolidin-3-amine nucleus.

Stepwise Preparation and Reaction Conditions

Preparation of 2-Chloro-4-methylbenzyl Precursors
  • The chlorination of methyl-substituted aromatic compounds using chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5) is a common method. For example, chlorination of 3-cyano-4-methyl-2-pyridone intermediates is conducted by refluxing with POCl3 and PCl5 at approximately 115 °C for 2 hours until chlorination is complete.

  • After chlorination, the excess chlorinating agent is removed by distillation, and the product is isolated by filtration and solvent extraction (e.g., methylene chloride extraction).

Formation of the Pyrrolidin-3-amine Core
  • Pyrrolidin-3-amine derivatives can be synthesized by amination of suitable precursors. For instance, amination of chloropyridine intermediates with strong bases and halogens (e.g., sodium hydroxide and bromine) at controlled temperatures (10–30 °C, preferably 22 °C) followed by heating (60–80 °C) yields amino-substituted pyridine derivatives.

  • Alternatively, pyrrolidine rings bearing amine substituents can be prepared by catalytic hydrogenation or reduction of nitro or cyano groups on pyrrolidine precursors.

Coupling of the 2-Chloro-4-methylbenzyl Group to Pyrrolidin-3-amine
  • The benzylation of pyrrolidin-3-amine is typically achieved via nucleophilic substitution or reductive amination using benzyl halides or benzyl derivatives bearing the 2-chloro-4-methyl substitution.

  • Reaction conditions often involve stirring the amine with the benzyl halide in an inert solvent (e.g., toluene or methylene chloride) at ambient to moderate temperatures (15–50 °C) to facilitate coupling.

Specific Example from Patent Literature

A patent describing related intermediates outlines the following protocol relevant to the preparation of chlorinated amines:

Step Operation Conditions Notes
1 Condensation of precursors 15–25 °C, toluene/methanol solvent Stirring for 24 hours
2 Chlorination with POCl3/PCl5 Reflux at ~115 °C for 2 hours Removal of excess POCl3 by distillation
3 Isolation of 2-chloro-3-cyano-4-methylpyridine Filtration and extraction with methylene chloride Drying and purification
4 Conversion to 3-amido intermediate Sulfuric acid, 70–110 °C for 3 hours Cooling and filtration of solid
5 Conversion to 3-amino product Sodium hydroxide and bromine, 10–30 °C then 60–80 °C for 1 hour Extraction and solvent removal

This sequence yields the chlorinated amino pyridine intermediate, which can be further elaborated to the target compound.

Alternative Synthetic Routes

  • Suzuki coupling reactions have been employed for related pyrrolidinyl amine compounds, involving coupling of chlorinated pyrimidines with boronic acids, followed by amination with pyrrolidine to yield N-pyrrolidinyl derivatives. These methods utilize palladium-catalyzed cross-coupling under mild conditions and are useful for introducing the pyrrolidine moiety.

  • Chlorination steps in these routes are often conducted at room temperature or slightly elevated temperatures with reagents such as PCl5 or oxalyl chloride, followed by amination with secondary amines like pyrrolidine.

Data Tables Summarizing Preparation Conditions

Step Reagents/Intermediates Solvent Temperature Time Yield/Notes
Condensation 4,4-dimethoxy-2-butanone + malononitrile Toluene/methanol 15–25 °C 24 h Intermediate formation
Chlorination POCl3 (10 parts), PCl5 (1 part) Neat or solvent ~115 °C reflux 2 h Complete chlorination
Amido conversion Concentrated H2SO4 Aqueous 70–110 °C 3 h 3-amido intermediate
Amination NaOH + Br2 Aqueous 10–30 °C, then 60–80 °C 1 h 3-amino product
Suzuki coupling 2,4-dichloropyrimidine + boronic acid THF or other Room temp to reflux Several hours Pyrrolidinyl substituted amines

Research Findings and Optimization Notes

  • The use of POCl3 combined with a small amount of PCl5 is preferred for efficient chlorination, providing high conversion rates and ease of removal of excess reagents by distillation.

  • Maintaining reaction temperatures within specified ranges (e.g., 15–25 °C for condensation, 115 °C for chlorination, 10–30 °C for amination initiation) is critical for product purity and yield.

  • Extraction with methylene chloride is favored for isolating chlorinated intermediates due to its inertness and efficiency in phase separation.

  • Suzuki coupling routes offer regioselectivity advantages, allowing selective functionalization of the pyrrolidine or pyrimidine ring before amination, which can improve overall synthetic efficiency.

  • Safety considerations include handling chlorinated intermediates with appropriate protective equipment due to irritant properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine
Reactant of Route 2
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1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine

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